REACTION_SMILES
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[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Cl:22][CH2:23][Cl:24].[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([F:13])[cH:8][c:9]2[c:10]([OH:12])[cH:11]1.[Na+:15].[OH-:14].[P:31]([Br:32])([Br:33])[Br:34].[cH:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([F:13])[cH:8][c:9]2[c:10]([Br:32])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(O)c2cc(F)ccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
BrP(Br)Br
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1ccccc1
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Name
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|
Type
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product
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Smiles
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Nc1cc(Br)c2cc(F)ccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |